molecular formula C10H22N2O B12790247 Methyl N,N-dibutylimidocarbamate CAS No. 13194-58-6

Methyl N,N-dibutylimidocarbamate

Cat. No.: B12790247
CAS No.: 13194-58-6
M. Wt: 186.29 g/mol
InChI Key: ONWQOQWYVHRDIH-UHFFFAOYSA-N
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Description

Methyl N,N-dibutylimidocarbamate is a carbamate derivative characterized by a central imidocarbamate functional group (N–C(=O)–N) with two butyl substituents and a methyl ester. Carbamates of this class are often studied for their roles in agrochemicals, pharmaceuticals, and coordination chemistry due to their stability and tunable reactivity .

Properties

CAS No.

13194-58-6

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

methyl N,N-dibutylcarbamimidate

InChI

InChI=1S/C10H22N2O/c1-4-6-8-12(9-7-5-2)10(11)13-3/h11H,4-9H2,1-3H3

InChI Key

ONWQOQWYVHRDIH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N,N-dibutylimidocarbamate can be synthesized through several methods. One common approach involves the reaction of N,N-dibutylamine with methyl isocyanate. The reaction typically occurs under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction can be represented as follows:

N,N-dibutylamine+methyl isocyanateMethyl N,N-dibutylimidocarbamate\text{N,N-dibutylamine} + \text{methyl isocyanate} \rightarrow \text{this compound} N,N-dibutylamine+methyl isocyanate→Methyl N,N-dibutylimidocarbamate

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl N,N-dibutylimidocarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbamate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions often take place in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Carbamate derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Methyl N,N-dibutylimidocarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.

    Industry: It is utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Methyl N,N-dibutylimidocarbamate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The pathways involved often include the inhibition of cholinesterase enzymes, leading to an accumulation of acetylcholine and subsequent physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

  • This compound : Features a methyl ester and two butyl groups attached to the imidocarbamate nitrogen. The absence of sulfur distinguishes it from dithiocarbamates.
  • S-tert-Butyl-N,N-diethyldithiocarbamate : Contains a sulfur atom in place of oxygen, forming a dithiocarbamate (S–C(=S)–N). The ethyl and tert-butyl substituents confer distinct solubility and metal-chelating properties compared to butyl groups .
  • Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate (CAS 72232-55-4) : Incorporates a phenyl ring and dimethylcarbamoyl group, enhancing aromatic interactions and altering polarity. Molecular weight: 236.27 g/mol .

Chromatographic Behavior

Data from NIST’s non-polar column isothermal studies highlight retention indices (Kovats RI) for dithiocarbamates. For example, S-tert-Butyl-N,N-diethyldithiocarbamate exhibits a Kovats RI of 1,320 under standardized conditions, influenced by its sulfur content and alkyl substituents .

Molecular Weight and Solubility Trends

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
This compound* ~215 (estimated) Dibutyl, methyl ester Low water solubility
S-tert-Butyl-N,N-diethyldithiocarbamate 221.4 Diethyl, tert-butyl Moderate in organic solvents
Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate 236.27 Phenyl, dimethyl High lipid solubility

*Estimated based on structural analogs.

The dibutyl groups in the target compound reduce water solubility compared to ethyl or phenyl substituents, favoring miscibility with non-polar solvents. The phenyl-containing analog’s aromaticity enhances UV detectability in analytical methods .

Reactivity and Stability

  • Hydrolysis Sensitivity : Imidocarbamates like this compound are less prone to hydrolysis than dithiocarbamates due to the absence of labile sulfur bonds .
  • Metal Chelation : Dithiocarbamates (e.g., S-tert-Butyl-N,N-diethyldithiocarbamate) exhibit strong metal-binding capabilities, whereas imidocarbamates primarily interact via nitrogen lone pairs, limiting coordination chemistry applications .

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